molecular formula C24H22N2OS2 B379598 (Z)-3-(4-(diethylamino)phenyl)-5-(naphthalen-1-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 306324-04-9

(Z)-3-(4-(diethylamino)phenyl)-5-(naphthalen-1-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B379598
CAS RN: 306324-04-9
M. Wt: 418.6g/mol
InChI Key: PJLGUKXHIZLHGW-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds that contain a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The sulfur atom in the ring is replaced by an oxygen atom, making it a thioxothiazolidinone .


Molecular Structure Analysis

The molecular structure of this compound includes a thioxothiazolidinone ring, a phenyl ring substituted with a diethylamino group, and a naphthalene ring. These structural features could influence the compound’s physical and chemical properties, as well as its potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the thioxothiazolidinone ring, the diethylamino group, and the naphthalene ring in this compound could influence its properties such as solubility, melting point, boiling point, and stability .

Future Directions

The study of thioxothiazolidinone derivatives is an active area of research due to their potential biological activities. Future research could involve studying the biological activity of this compound, optimizing its structure for improved activity, or investigating its mechanism of action .

properties

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS2/c1-3-25(4-2)19-12-14-20(15-13-19)26-23(27)22(29-24(26)28)16-18-10-7-9-17-8-5-6-11-21(17)18/h5-16H,3-4H2,1-2H3/b22-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLGUKXHIZLHGW-JWGURIENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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